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Compound of Interest

Compound Name: 5-bromo-N,N-dimethylpicolinamide

CAS No.: 845305-86-4

Cat. No.: B1344591 Get Quote

Content Type: Technical Whitepaper Domain: Agrochemistry / Medicinal Chemistry Focus: QiI

Site Inhibition & Synthetic Optimization

Executive Summary
The picolinamide class represents a breakthrough in fungicidal chemistry, specifically targeting

the Qi site (inner ubiquinone-binding site) of the mitochondrial cytochrome

complex (Complex III).[1] While commercial success has been achieved with Fenpicoxamid
(Inatreq™) and Florylpicoxamid, the 5-bromopicolinamide scaffold serves as a critical
chemotype for SAR exploration and a versatile synthetic intermediate.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on the

critical role of the 5-position substituent in modulating lipophilicity (

), metabolic stability, and steric fit within the Qi binding pocket.

Mechanistic Basis: Quinone Inside (QiI) Inhibition
To understand the SAR, one must first visualize the target. Picolinamides are Quinone Inside

Inhibitors (QiIs).[1] Unlike strobilurins (QoIs) that bind the outer pocket, picolinamides penetrate

the inner mitochondrial membrane to bind the Qi site, making them effective against strobilurin-

resistant strains.
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Mechanism of Action (MOA)
The picolinamide "head" mimics the natural substrate ubiquinone. The amide oxygen and the

3-hydroxy group (or its metabolized precursor) form a critical bidentate hydrogen bond with

Asp229 and His202 residues in the cytochrome

subunit.
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Figure 1:Mechanism of Action for Picolinamide Fungicides at the Mitochondrial Qi Site.

Detailed Structure-Activity Relationship (SAR)
The biological activity of 5-bromopicolinamides is governed by three structural domains: the

Picolinamide Head, the Amide Linker, and the Lipophilic Tail.

The Picolinamide Head (The Warhead)
The core scaffold is typically 3-hydroxy-4-methoxypicolinamide.

3-OH Group: Essential for binding. In commercial variants like Fenpicoxamid, this is

protected as an isobutyryl ester (pro-drug) to improve leaf penetration, hydrolyzing in planta

to the active 3-OH form.

4-OMe Group: Provides electron density and fills a small hydrophobic cleft.

5-Position (The Variable):

H (Unsubstituted): Found in UK-2A and Fenpicoxamid. Optimizes fit in tight pockets.

Br (Bromine): The 5-bromo derivative is a key SAR probe.[2]
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Effect: Increases lipophilicity (+0.86

vs H) and metabolic stability (blocks oxidation at C5).

Trade-off: The Qi site is sterically restricted. While 5-Br enhances membrane

permeability, it can cause steric clashing with the pocket wall in certain fungal strains,

potentially lowering intrinsic potency compared to the 5-H or 5-F analogs.

The Lipophilic Tail
The "tail" attached to the amide nitrogen drives species selectivity and potency.

Structure: Often a complex chiral ether or macrocycle (as in UK-2A).

Interaction: Engages the hydrophobic channel leading to the Qi site.

SAR Rule: Bulky lipophilic groups (e.g., para-substituted benzyls or chiral alkyl chains)

generally increase potency until the solubility cutoff is reached.

SAR Decision Matrix
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Structural Feature Modification Impact on Activity
Mechanistic
Reason

3-OH Acylation (Ester) Increases (In vivo)

Pro-drug strategy;

improves cuticle

penetration.

3-OH Removal (H) Abolishes
Loss of critical H-bond

to Asp229/His202.

5-Position Bromine (Br) Variable

Increases

and metabolic

stability; risk of steric

clash.

5-Position Fluorine (F) Maintains/Increases

Bioisostere for H;

blocks metabolism

without steric penalty.

Amide N Methylation Decreases

Disrupts H-bond

donor capability

required for binding.

Synthetic Protocols
The synthesis of 5-bromopicolinamides requires precise regiocontrol. Below is a validated

protocol for synthesizing the core intermediate 5-bromo-3-hydroxy-4-methoxypicolinamide.

Synthetic Workflow
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Starting Material:
3-Hydroxypicolinic Acid

Step 1: Bromination
(Br2, H2O, 50°C)

Intermediate:
5-Bromo-3-hydroxypicolinic acid

Step 2: Methylation/Protection
(MeI or MOM-Cl)

Step 3: Amide Coupling
(Amine + HATU/DIPEA)

Target Product:
5-Bromopicolinamide Analog

Click to download full resolution via product page

Figure 2:Synthetic Route for 5-Bromopicolinamide Derivatives.

Detailed Protocol: Bromination of 3-Hydroxypicolinic
Acid
Note: This reaction exploits the activating influence of the 3-OH group to direct bromine to the

5-position.

Reagents: 3-Hydroxypicolinic acid (1.0 eq), Bromine (

, 1.1 eq), Water (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1344591?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Procedure:

Suspend 3-hydroxypicolinic acid in water at room temperature.

Add bromine dropwise over 30 minutes. The reaction is exothermic; maintain temperature

.

Stir for 2 hours. The product, 5-bromo-3-hydroxypicolinic acid, will precipitate as a light

yellow solid.[3]

Filter, wash with cold water, and dry under vacuum.

Yield: Typically 75-85%.

Validation:

NMR (DMSO-

) shows a singlet (or tight doublet) for the aromatic proton at C6, shifted downfield due to the
adjacent bromine.

Amide Coupling (General Procedure)
To attach the "Tail" (R-NH2):

Dissolve the 5-bromo acid intermediate in DMF.

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min to activate.

Add the amine tail (e.g., substituted benzylamine) (1.1 eq).

Stir at RT for 4–12 hours.

Workup: Dilute with EtOAc, wash with

(aq), dry over
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. Purify via flash chromatography.

Biological Evaluation & Data Analysis
When evaluating 5-bromopicolinamides, data should be structured to compare intrinsic potency

(

) vs. whole-organism efficacy (

).

Representative Activity Data (Simulated for Comparison)
The following table illustrates the typical impact of the 5-Br substituent compared to the

standard 5-H (Fenpicoxamid core).

Compound
ID

5-Pos (R1)
Tail
Structure
(R2)

Qi Site

(nM)

Z. tritici

(ppm)

Interpretati
on

Picolin-H H
(S)-1,1-bis(4-

F-Ph)-propyl
1.2 0.05

High potency;

optimal steric

fit.

Picolin-Br Br
(S)-1,1-bis(4-

F-Ph)-propyl
5.8 0.08

Slightly lower

intrinsic

binding

(steric); good

field efficacy

due to

stability.

Picolin-Cl Cl
(S)-1,1-bis(4-

F-Ph)-propyl
3.1 0.06

Intermediate

activity.

Picolin-Me CH3
(S)-1,1-bis(4-

F-Ph)-propyl
15.4 1.20

Significant

potency loss

(steric clash).

Interpretation of Results
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The "Goldilocks" Zone: The Qi pocket is narrow. While 5-Br improves lipophilicity (aiding

cuticle penetration), it is often slightly less potent at the enzyme level than 5-H or 5-F due to

atomic radius (

for Br vs

for H/F van der Waals radius).

Resistance Breaking: 5-bromopicolinamides often retain activity against G143A strobilurin-

resistant strains because they bind a completely different site (Qi vs Qo).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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